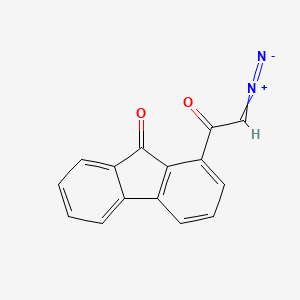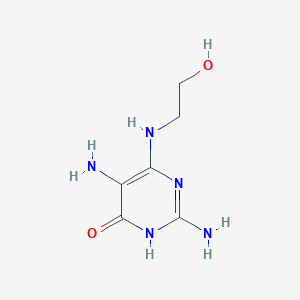![molecular formula C14H21N3 B14561569 {3-[Di(butan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile CAS No. 61682-90-4](/img/structure/B14561569.png)
{3-[Di(butan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[Di(butan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile is a chemical compound with a unique structure that includes both amino and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[Di(butan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile typically involves the reaction of di(butan-2-yl)amine with a suitable precursor that contains the prop-2-en-1-ylidene and propanedinitrile moieties. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
{3-[Di(butan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield nitrile oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
{3-[Di(butan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {3-[Di(butan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{3-[Di(butan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile: shares similarities with other compounds that contain amino and nitrile functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications that may not be achievable with other similar compounds.
Properties
CAS No. |
61682-90-4 |
|---|---|
Molecular Formula |
C14H21N3 |
Molecular Weight |
231.34 g/mol |
IUPAC Name |
2-[3-[di(butan-2-yl)amino]prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C14H21N3/c1-5-12(3)17(13(4)6-2)9-7-8-14(10-15)11-16/h7-9,12-13H,5-6H2,1-4H3 |
InChI Key |
MZIQBEDPJYXSRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C=CC=C(C#N)C#N)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


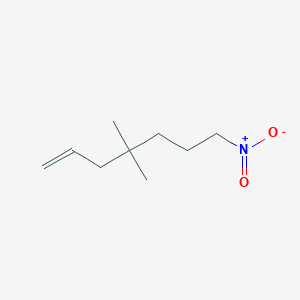
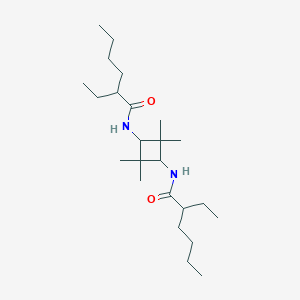
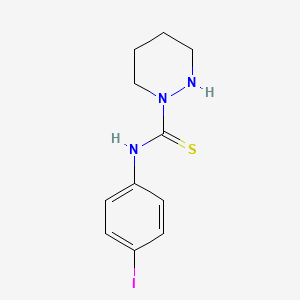
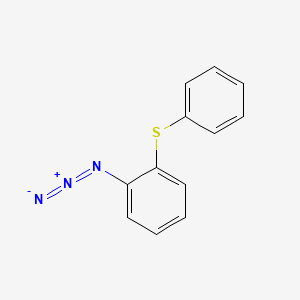


![6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14561537.png)
![2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14561553.png)

![1,1'-{Peroxybis[(ethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14561565.png)
